

Application Note: Synthesis of (3-Cyanophenoxy)acetic Acid

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Compound of Interest

Compound Name: (3-Cyanophenoxy)acetic Acid

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Abstract

This document provides a detailed protocol for the synthesis of **(3-Cyanophenoxy)acetic acid**, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The protocol involves the reaction of 3-cyanophenol with chloroacetic acid in an aqueous basic solution.[3][4] This method is suitable for laboratory-scale preparation and yields a solid product that can be purified through recrystallization.

Reaction Principle

The synthesis of **(3-Cyanophenoxy)acetic acid** is a classic example of the Williamson ether synthesis.[2] The reaction proceeds in two main stages within a single pot:

- Deprotonation: 3-Cyanophenol, which is acidic, is deprotonated by a strong base (sodium hydroxide) to form the more nucleophilic sodium 3-cyanophenoxide.[3]
- Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic α -carbon of chloroacetic acid. This displaces the chloride ion in an SN2 reaction, forming the ether linkage and yielding the sodium salt of **(3-Cyanophenoxy)acetic acid**. [2]
- Acidification: The final product is precipitated from the aqueous solution by acidification with a strong mineral acid, such as hydrochloric acid.[3][4]

Materials and Reagents

The following table summarizes the key reagents and their relevant physical properties.

Reagent	Formula	Molar Mass (g/mol)	Form	Melting Point (°C)	Notes
3-Cyanophenol	C ₇ H ₅ NO	119.12[5][6] [7]	Powder[6][7]	78-81[6]	Also known as 3-Hydroxybenz onitrile.
Chloroacetic Acid	C ₂ H ₃ ClO ₂	94.50[8][9]	Crystalline Solid[8][10]	63[9][11]	Corrosive and toxic.[8] [10]
Sodium Hydroxide	NaOH	40.00	Pellets / Flakes	318	Corrosive.
Hydrochloric Acid (6 M)	HCl	36.46	Aqueous Solution	N/A	Corrosive.
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	Liquid	-116	Highly flammable.
Sodium Bicarbonate	NaHCO ₃	84.01	Powder	50 (decomposes)	Used as a saturated aqueous solution.
(3-Cyanophenoxy)acetic Acid	C ₉ H ₇ NO ₃	177.16[12]	Solid	N/A	Target Product.

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Chloroacetic acid is toxic and corrosive.[8][10] Sodium hydroxide and hydrochloric acid are highly corrosive. Diethyl ether is extremely flammable.

3.1. Reaction Setup

- In a 100 mL round-bottom flask, dissolve 3.0 g of sodium hydroxide pellets in 25 mL of deionized water.
- To this solution, add 4.0 g (33.6 mmol) of 3-cyanophenol. Swirl the mixture until the phenol is completely dissolved, forming the sodium 3-cyanophenoxide solution.
- In a separate beaker, dissolve 3.5 g (37.0 mmol) of chloroacetic acid in 10 mL of deionized water. Gentle warming may be required.

3.2. Synthesis

- Add the chloroacetic acid solution to the flask containing the phenoxide solution.
- Fit the flask with a reflux condenser and place it in a water bath on a magnetic stirrer hotplate.
- Heat the reaction mixture to 90-100°C and maintain this temperature with gentle stirring for 45 minutes.[\[3\]](#)

3.3. Work-up and Isolation

- After the heating period, cool the reaction mixture to room temperature.
- Transfer the solution to a 250 mL separatory funnel.
- Slowly and carefully acidify the solution by adding 6 M hydrochloric acid (HCl) dropwise until the solution is acidic to litmus paper. The crude product may precipitate at this stage.[\[3\]](#)
- Extract the aqueous mixture with 30 mL of diethyl ether. Drain the aqueous layer and save it.
- Wash the ether layer with 20 mL of water. Separate and discard the aqueous wash.
- Extract the product from the ether layer into a basic aqueous solution by adding 30 mL of saturated sodium bicarbonate (NaHCO_3) solution.[\[3\]](#) Swirl gently and vent the funnel frequently to release CO_2 pressure.

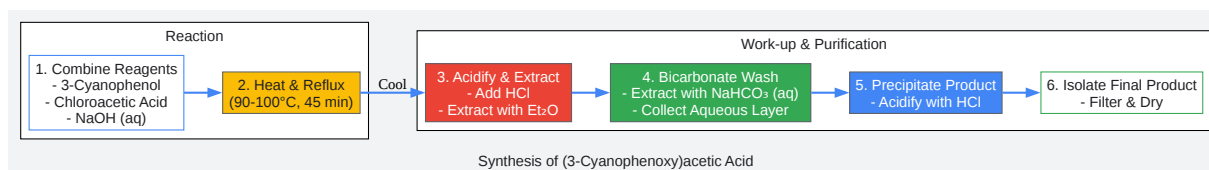
- Separate the layers and collect the aqueous (bottom) layer, which now contains the sodium salt of the target compound.

3.4. Precipitation and Purification

- Transfer the collected bicarbonate layer to a clean beaker and cool it in an ice-water bath.
- Very slowly and with constant stirring, add 6 M HCl to the bicarbonate solution. Vigorous foaming will occur.[3] Continue adding acid until the foaming ceases and a precipitate forms. Check that the solution is strongly acidic.
- Collect the solid white precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with two small portions of cold deionized water.
- Allow the product to air dry completely. For further purification, the crude product can be recrystallized from hot water.[3]
- Determine the final mass and calculate the percentage yield. Characterize the product using techniques such as melting point determination, IR, and NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Workflow for the synthesis of **(3-Cyanophenoxy)acetic Acid**.

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